molecular formula C18H30O3 B12725569 Helenynolic acid CAS No. 7309-58-2

Helenynolic acid

Cat. No.: B12725569
CAS No.: 7309-58-2
M. Wt: 294.4 g/mol
InChI Key: AUBZNAUZNGCKAN-GWKQRERASA-N
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Description

Helenynolic acid is a chiral organic compound characterized by a hydroxyl group and a carboxylic acid moiety within its structure. Its absolute configuration and stereochemical properties were elucidated through optical rotatory dispersion studies, as documented in a seminal 1965 study by Cymerman Craig et al. .

Properties

CAS No.

7309-58-2

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(E,9S)-9-hydroxyoctadec-10-en-12-ynoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b14-11+/t17-/m1/s1

InChI Key

AUBZNAUZNGCKAN-GWKQRERASA-N

Isomeric SMILES

CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC#CC=CC(CCCCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Helenynolic acid undergoes various chemical reactions due to its functional groups. Some of the key reactions include:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetylenic bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like halides. .

Scientific Research Applications

Helenynolic acid has garnered interest in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism by which helenynolic acid exerts its effects is primarily attributed to its functional groups. The hydroxyl group can form hydrogen bonds, influencing molecular interactions, while the acetylenic bond can participate in various chemical reactions. These features enable this compound to interact with specific molecular targets and pathways, potentially modulating biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Functional Groups Key Structural Features Biological/Industrial Relevance
This compound Carboxylic acid, hydroxyl, alkene* Chiral center, conjugated double bond Asymmetric synthesis, chiral templates
4-Hydroxynonanoic acid Carboxylic acid, hydroxyl Saturated carbon chain, hydroxyl at C4 Surfactant precursor, antimicrobial studies
9-Hydroxynonanoic acid Carboxylic acid, hydroxyl Hydroxyl at C9, saturated chain Polymer synthesis, lipid metabolism
5-Hexynoic acid Carboxylic acid, alkyne Triple bond at C5 Click chemistry, polymer crosslinking
4-Methylhex-3-enoic acid Carboxylic acid, alkene, methyl Methyl group at C4, double bond at C3 Flavor/fragrance industry

*Inferred from nomenclature and optical activity studies .

Reactivity and Stereochemical Influence

  • This compound: The conjugated double bond and chiral center enable participation in Diels-Alder reactions and stereoselective catalysis. Its optical activity makes it valuable for synthesizing enantiopure pharmaceuticals .
  • 4-Hydroxynonanoic acid: Lacks unsaturated bonds, limiting its use in cycloaddition reactions but enhancing stability for surfactant applications .
  • 5-Hexynoic acid: The alkyne group facilitates Huisgen cycloaddition (click chemistry), a feature absent in this compound .

Q & A

Q. How should researchers ethically disclose this compound’s potential cytotoxic effects in preclinical studies?

  • Methodological Answer : Follow ARRIVE guidelines for in vivo studies. Clearly state humane endpoints, sample sizes, and statistical power in methods. Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias. Cite institutional IACUC approval numbers .

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